molecular formula C8H18BNO3 B11956109 Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- CAS No. 7024-33-1

Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-

Cat. No.: B11956109
CAS No.: 7024-33-1
M. Wt: 187.05 g/mol
InChI Key: NYGGAFJPZFOXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

7024-33-1

Molecular Formula

C8H18BNO3

Molecular Weight

187.05 g/mol

IUPAC Name

N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]ethanamine

InChI

InChI=1S/C8H18BNO3/c1-8-4-6-11-9(13-8)12-7-5-10(2)3/h8H,4-7H2,1-3H3

InChI Key

NYGGAFJPZFOXAN-UHFFFAOYSA-N

Canonical SMILES

B1(OCCC(O1)C)OCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- typically involves the reaction of N,N-dimethylethanamine with a boronic acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dioxaborinane ring. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

Chemistry: In chemistry, Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The boron-containing dioxaborinane ring plays a crucial role in its binding affinity and specificity. Detailed studies on its mechanism of action can reveal its potential as a therapeutic agent or a biochemical tool.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronate Ester Derivatives

Compound A : N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine
  • Structure : Five-membered dioxaborolane ring (tetramethyl substituents) with a pyridinyl group.
  • Reactivity: The pyridinyl group may enhance coordination with metal ions or enzymes, differing from the methyl-substituted dioxaborinane in the target compound.
Compound B : N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
  • Structure: Dioxaborolane ring with a pyrazole group and diethylaminoethoxy chain.
  • Comparison: Solubility: The diethylamino group increases lipophilicity compared to the dimethylamino group in the target compound. Bioactivity: Pyrazole moieties are often associated with kinase inhibition, suggesting divergent pharmacological targets .

Aromatic/Ethanamine Derivatives

Compound C : N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine (CAS 19804-27-4)
  • Structure : Bulky diphenylmethoxy group without a boronate ester.
  • Comparison: Physicochemical Properties: LogP is likely higher due to aromatic groups, reducing aqueous solubility compared to the boronate-containing target compound. Applications: Used as an antihistamine (e.g., Toladryl), highlighting the pharmacological relevance of the dimethylaminoethoxy motif .
Compound D : Doxylamine Succinate (C₁₇H₂₂N₂O · C₄H₆O₄)
  • Structure : Diphenhydramine analog with a succinate counterion.
  • Regulatory Status: USP-certified purity (98.0–101.5%), emphasizing quality benchmarks for pharmaceutical analogs .

Heterocyclic Derivatives

Compound E : (E)-N,N-Dimethyl-2-[4-[(4Z)-4-(1-nitroso-2,3-dihydroinden-5-ylidene)-5-(1H-pyridin-4-ylidene)-1H-imidazol-2-yl]phenoxy]ethanamine
  • Structure: Complex imidazolyl-phenoxy scaffold with nitroso and pyridinyl groups.
  • Comparison: Bioactivity: Acts as a B-Raf inhibitor, suggesting the dimethylaminoethoxy chain may synergize with heterocycles for kinase targeting . Synthetic Complexity: Multi-step synthesis (e.g., Buchwald-Hartwig coupling) contrasts with the simpler boronate ester synthesis of the target compound .

Physicochemical and Pharmacological Data Comparison

Property Target Compound Compound A Compound C Compound E
Molecular Weight 186.24 335.23 269.38 493.52
Boronate Ring Size 6-membered 5-membered N/A N/A
Aqueous Solubility Moderate (boronate) Low (pyridinyl) Low (aromatic) Very Low
Synthetic Yield Not reported 51% 60% <15%
Bioactivity Underexplored Kinase modulation Antihistamine B-Raf inhibition

Key Findings and Implications

Structural Stability : The six-membered dioxaborinane in the target compound likely offers superior hydrolytic stability compared to five-membered analogs .

Pharmacological Potential: Dimethylaminoethoxy-boronate hybrids may bridge the bioactivity of antihistamines (e.g., Compound C) and kinase inhibitors (e.g., Compound E) .

Synthetic Feasibility : Yields for analogs range widely (8–64%), suggesting optimization is critical for scalability .

Biological Activity

Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-, also known by its CAS number 7024-33-1, is a synthetic compound that incorporates both amine and boron functionalities. This unique combination positions it as a potentially significant agent in medicinal chemistry, particularly in drug development and targeted therapies. The following sections delve into its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- is C8H18BNO3C_8H_{18}BNO_3, with a molar mass of approximately 187.04 g/mol. Its structure includes a dimethylamino group linked to a boron-containing moiety derived from 4-methyl-1,3,2-dioxaborinane. This structural configuration is essential for its biological interactions and pharmacological properties.

Table 1: Basic Properties of Ethanamine

PropertyValue
Molecular FormulaC8H18BNO3
Molar Mass187.044 g/mol
CAS Number7024-33-1
DensityNot specified
pKaNot specified

Anticancer Properties

Research indicates that compounds similar to ethanamine can exhibit anticancer properties . The presence of the boron atom may enhance these effects by improving the compound's pharmacokinetic properties. Studies have shown that related ethanamine derivatives can inhibit cell growth in various cancer types, including:

  • Non-small cell lung carcinoma
  • Pancreatic cancer

The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neurotransmitter Modulation

Ethanamine derivatives are known to modulate neurotransmitter systems, which can have implications for treating neurological disorders. The amine functionality allows for interaction with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function.

Interaction Studies

Interaction studies are crucial for determining the therapeutic potential and safety profile of ethanamine. Compounds with similar structures have been shown to interact with biological targets effectively, suggesting that ethanamine may also possess similar capabilities.

Case Study 1: Antitumor Activity

A study investigated the effects of an ethanamine derivative on tumor cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound demonstrated a dose-dependent response, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of ethanamine derivatives in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Synthesis Methods

The synthesis of ethanamine typically involves the reaction of 4-methyl-1,3,2-dioxaborinane with dimethylaminoethanol under controlled conditions. This synthetic route is crucial for producing high-purity compounds suitable for biological testing.

General Synthetic Route:

  • Reactants : 4-methyl-1,3,2-dioxaborinane + Dimethylaminoethanol
  • Conditions : Controlled temperature and pressure
  • Yield : Optimized for maximum purity

Q & A

Q. What are the recommended methods for synthesizing Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React N,N-dimethylethanolamine with 4-methyl-1,3,2-dioxaborinane under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the dioxaborinan moiety.
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation : Confirm boron retention using 11B^{11}\text{B} NMR (δ ~30 ppm for cyclic boronates) .

Q. How can the structure of this compound be confirmed using crystallography?

Single-crystal X-ray diffraction (SCXRD) is ideal:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement.
  • Key Metrics : Verify B-O bond lengths (~1.36–1.40 Å) and tetrahedral geometry around boron .

Q. What analytical techniques are critical for assessing purity?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v). Monitor at 254 nm.
  • Impurity Profiling : Compare retention times against reference standards (e.g., N-oxide derivatives or positional isomers) .

Advanced Research Questions

Q. How does the 1,3,2-dioxaborinane ring influence reactivity in cross-coupling reactions?

The boron-containing ring acts as a masked boronic acid, enabling Suzuki-Miyaura couplings. Key considerations:

  • Stability : The cyclic boronate resists protodeboronation under basic conditions.
  • Activation : Hydrolyze the dioxaborinane in situ with aqueous HCl to release the boronic acid.
  • Case Study : Couple with aryl halides (e.g., 4-bromotoluene) using Pd(PPh3_3)4_4 and Na2_2CO3_3 in THF/water (80°C, 12 h) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

  • NMR Discrepancies : For example, unexpected splitting in 1H^1\text{H} NMR signals may arise from restricted rotation of the dioxaborinane ring. Use variable-temperature NMR (VT-NMR) to confirm dynamic effects.
  • Mass Spectrometry : Employ high-resolution MS (HRMS-ESI) to distinguish between isobaric impurities (e.g., N-oxide vs. hydroxylated byproducts) .

Q. How can computational modeling predict biological activity?

  • Docking Studies : Use AutoDock Vina to simulate binding to H1 histamine receptors. Parameterize the boron-containing moiety with partial charges from DFT calculations (B3LYP/6-31G*).
  • ADMET Prediction : Apply QSAR models in Schrödinger’s ADMET Predictor to assess blood-brain barrier penetration (logBB > 0.3 suggests CNS activity) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected DataReference
1H^{1}\text{H} NMR (CDCl3_3)δ 1.25 (s, 3H, CH3_3-B), 2.30 (s, 6H, N(CH3_3)2_2)
13C^{13}\text{C} NMRδ 75.2 (B-O-C), 45.8 (N(CH3_3)2_2)
IR (KBr)1340 cm1^{-1} (B-O stretching)

Q. Table 2. Common Impurities and Resolution Methods

ImpuritySourceResolution Strategy
N-Oxide derivativeOxidation during synthesisLC-MS with [M+H]+^+ = m/z +16
Boron-free byproductHydrolysis of dioxaborinaneAnion-exchange chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.